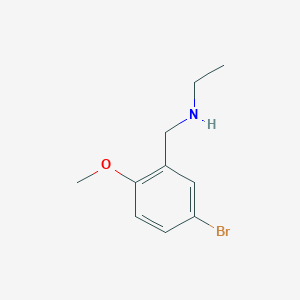

N-(5-bromo-2-methoxybenzyl)ethanamine

Description

N-(5-Bromo-2-methoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a benzyl group substituted with a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring, attached to an ethanamine backbone. The molecular formula is C₁₀H₁₄BrNO, with an average molecular weight of 244.13 g/mol (exact mass: 243.0303) . Its structure places it within the broader class of N-benzylphenethylamines, which are known for their interactions with serotonin receptors, particularly 5-HT₂A .

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C10H14BrNO/c1-3-12-7-8-6-9(11)4-5-10(8)13-2/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

IKSYUECZSGSKMD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N-(5-bromo-2-methoxybenzyl)ethanamine involves several steps. One common approach is the reaction of 5-bromo-2-methoxybenzaldehyde with ethylamine under appropriate conditions.

Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale production.

Chemical Reactions Analysis

Synthetic Reactions

The compound serves as a key intermediate in organic synthesis. Common synthetic transformations include:

Reductive Amination

Primary method for synthesizing N-(5-bromo-2-methoxybenzyl)ethanamine:

-

Reactants : 5-Bromo-2-methoxybenzaldehyde + ethylamine

-

Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 5–6

-

Yield : ~75% (optimized conditions)

-

Mechanism : Imine formation followed by borohydride reduction.

Salt Formation

Stabilization via hydrochloride salt preparation:

-

Reactants : Freebase + HCl (gaseous or aqueous)

-

Conditions : Ethanol solvent, 0–5°C

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes displacement under specific conditions:

Key Insight : Steric hindrance from the methoxy group at the 2-position slows substitution kinetics compared to non-methoxylated analogs .

Oxidation Reactions

The ethylamine side chain and aromatic system undergo oxidation:

Amine Oxidation

-

Oxidizing Agent : KMnO₄/H₂SO₄

-

Product : N-(5-bromo-2-methoxybenzyl)nitroethane

-

Conditions : Aqueous acidic medium, 50°C

-

Note : Over-oxidation to carboxylic acids occurs at >70°C.

Aromatic Ring Oxidation

-

Agent : Ozone (O₃) in CH₂Cl₂

-

Product : Quinone derivative (via ozonolysis of methoxy-activated ring)

-

Selectivity : Bromine directs electrophilic attack to the 4-position.

Metabolic Reactions

In vitro studies using human liver microsomes reveal Phase I and II metabolism :

Phase I Transformations

| Metabolite | Biotransformation | Enzyme Involved | Kinetic (Km) |

|---|---|---|---|

| 5-Hydroxy-methoxy derivative | O-Demethylation | CYP2D6 | 12.4 μM |

| N-Dealkylated product | Ethylamine chain cleavage | CYP3A4 | 8.9 μM |

| Bromine-hydroxylated analog | Aromatic hydroxylation | CYP1A2 | 18.7 μM |

Phase II Conjugation

-

Glucuronidation : UGT1A9-mediated, forming O-glucuronide (t₁/₂ = 4.1 hr)

-

Sulfation : SULT1A3-mediated, stable sulfate ester (t₁/₂ > 24 hr)

Comparative Reaction Kinetics

Reactivity compared to structural analogs:

| Compound | Suzuki Coupling Rate (rel.) | Oxidation Susceptibility |

|---|---|---|

| This compound | 1.00 | High (methoxy activation) |

| N-(5-chloro-2-methoxybenzyl)ethanamine | 1.15 | Moderate |

| N-(5-bromo-2-hydroxybenzyl)ethanamine | 0.83 | Low (H-bonding stabilization) |

Trend : Electron-withdrawing bromine decreases aromatic reactivity, while methoxy’s electron-donating effect enhances oxidative degradation .

Stability Under Storage Conditions

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-methoxybenzyl)ethanamine has been investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and as a psychoactive substance. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for further pharmacological studies.

Case Study:

A clinical case report highlighted the use of related compounds in managing mood disorders, indicating that derivatives could exhibit similar therapeutic effects due to their structural similarities.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its bromine and methoxy groups can participate in various chemical reactions, making it useful for constructing more complex molecules.

Applications:

- Intermediate in Synthesis: Used to create other functionalized compounds through reactions such as nucleophilic substitution and cross-coupling reactions.

- Research in Drug Development: Investigated for its potential as a precursor in synthesizing new pharmaceuticals .

Research has shown that compounds similar to this compound exhibit significant biological activities, including antibacterial and anti-inflammatory properties.

In Vitro Studies:

- Compounds with similar structures have demonstrated efficacy against resistant bacterial strains, indicating potential applications in developing new antibiotics .

- Anti-inflammatory effects have been noted in related compounds through the inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess such properties.

Data Table: Summary of Applications

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.

- Potential molecular targets and pathways could involve interactions with receptors, enzymes, or cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (N-methoxybenzyl phenethylamines) shares a core structure with N-(5-bromo-2-methoxybenzyl)ethanamine but includes additional methoxy substitutions on the phenethylamine aromatic ring. Key examples:

Key Differences :

- Substituent Position : The target compound lacks methoxy groups on the phenethylamine ring, unlike 25B-NBOMe, which has 2,5-dimethoxy substitutions. This likely reduces 5-HT₂A binding affinity, as dimethoxy groups enhance receptor interaction .

- Benzyl Group : The 5-bromo-2-methoxybenzyl group distinguishes it from 24H-NBBr (2-bromo substitution), suggesting divergent steric and electronic effects on receptor binding .

Simplified Analogues

- 5-Bromo-2-methoxybenzeneethanamine : Lacks the N-benzyl group, reducing lipophilicity and likely altering blood-brain barrier penetration compared to the target compound .

- N-(2-Methoxybenzyl)ethanamine: A non-halogenated analogue with lower molecular weight; bromine in the target compound may enhance binding via hydrophobic interactions .

Pharmacokinetic and Toxicological Considerations

- Metabolism : NBOMe compounds undergo hepatic demethylation and glucuronidation, but the absence of 2,5-dimethoxy groups in the target compound may reduce metabolic stability .

Analytical Detection

- GC-MS/UHPLC-HRMS : NBOMe compounds are detected via characteristic fragmentation patterns (e.g., McLafferty rearrangements). The target compound’s lack of dimethoxy groups would alter its fragmentation profile .

- Differentiation : The 5-bromo-2-methoxybenzyl moiety can be distinguished from 4-bromo-2,5-dimethoxyphenyl groups in 25B-NBOMe using high-resolution mass spectrometry .

Biological Activity

N-(5-bromo-2-methoxybenzyl)ethanamine, a compound within the phenethylamine family, exhibits significant biological activity primarily through its interactions with serotonin receptors. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group on the benzyl moiety, contributing to its unique pharmacological profile. The molecular formula is C₁₃H₁₅BrNO₂, with a molecular weight of approximately 296.17 g/mol. This compound is often studied in the context of psychoactive substances due to its structural similarities to other known psychedelics.

The primary mechanism of action for this compound involves agonistic effects on serotonin receptors, particularly the 5-HT2A receptor . This receptor is crucial for mood regulation and perception, and its activation can lead to altered states of consciousness, including hallucinations. The compound's interaction with other serotonin receptors (such as 5-HT1A/2B/2C) and dopamine receptors further complicates its pharmacodynamics, suggesting a multifaceted approach to its biological activity .

Biological Activity Overview

| Biological Activity | Details |

|---|---|

| Receptor Binding | Agonist at 5-HT2A, 5-HT1A, 5-HT2B, and dopamine receptors |

| Effects | Induces hallucinations; alters perception and cognition |

| Potential Uses | Research in psychoactive substances; therapeutic exploration in mood disorders |

Case Studies

- Clinical Case Report : A notable case involved an 18-year-old female who experienced severe agitation and tachycardia after ingestion of a related compound (25I-NBOMe), which shares structural similarities with this compound. The patient required intravenous fluids and benzodiazepines for stabilization, highlighting the potential risks associated with compounds in this class .

- Toxicology Findings : In another study focusing on designer drugs, toxicological analyses revealed significant concentrations of related compounds in various tissues post-mortem. These findings underscore the importance of understanding the metabolic pathways and potential toxicity of this compound and its analogs .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound derivatives. Studies indicate that modifications in the aromatic ring can significantly influence receptor binding affinities and overall pharmacological profiles. For example:

- Binding Affinity : Modifications such as fluorination or additional methoxy groups can enhance binding to the 5-HT2A receptor, potentially increasing psychoactive effects.

- Metabolic Pathways : Investigations into metabolic pathways have shown that O-demethylation may play a critical role in the compound's bioactivity, leading to active metabolites with similar or enhanced effects .

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-2-methoxybenzyl)ethanamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves reductive amination of 5-bromo-2-methoxybenzaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions . Optimization includes:

- Temperature control (20–25°C) to minimize side reactions.

- Solvent selection : Methanol or ethanol improves solubility of intermediates.

- Stoichiometric ratios : A 1.2:1 molar ratio of aldehyde to amine reduces unreacted starting material.

Yield improvements (>80%) are achieved by stepwise purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers safely handle this compound given its structural similarity to regulated NBOMe compounds?

Methodological Answer:

- Safety protocols : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure.

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent degradation .

- Legal compliance : Cross-reference with controlled substance lists (e.g., U.S. DEA Schedule I analogs, NY Public Health Law §3306) to avoid legal violations .

Q. What preliminary analytical techniques confirm the identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm) and benzyl-CH₂-N (δ 3.5–3.7 ppm) .

- LC-MS (ESI+) : Expected [M+H]⁺ at m/z 274.0 (C₁₀H₁₃BrNO⁺) with isotopic doublet (¹⁹Br/⁸¹Br) .

- FTIR : Stretching bands at 1240 cm⁻¹ (C-O methoxy) and 1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can positional isomers of this compound derivatives be differentiated using chromatography-mass spectrometry?

Methodological Answer:

- GC-MS with derivatization : Trifluoroacetyl (TFA) or pentafluoropropanoyl (PFP) derivatives enhance separation. For example, TFA derivatives of ortho vs. para isomers show distinct fragment ions (e.g., m/z 210 vs. m/z 225) under electron ionization .

- LC-MS/MS (MRM mode) : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Isomeric differentiation relies on retention time shifts (e.g., 25B-NBOMe vs. 34H-NBBr) .

Q. What pharmacological assays are suitable for evaluating the 5-HT₂A receptor affinity of this compound analogs?

Methodological Answer:

- In vitro radioligand binding : Compete with [³H]ketanserin in HEK-293 cells expressing human 5-HT₂A receptors. Calculate Kᵢ values using the Cheng-Prusoff equation .

- In vivo zebrafish models : Assess locomotor activity (e.g., distance swam in 10 min) and serotonergic biomarkers (e.g., whole-brain 5-HT ELISA) at 1–10 µM doses .

Q. How do structural modifications (e.g., bromine substitution) impact the metabolic stability of this compound?

Methodological Answer:

- Microsomal stability assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS. Bromine at the 5-position reduces CYP2D6-mediated oxidation compared to chloro analogs .

- Metabolite identification : Major Phase I metabolites include O-demethylated and hydroxylated products (e.g., m/z 260.1, [M+H–CH₃O]⁺) .

Q. What computational methods predict the receptor-ligand interactions of this compound with 5-HT₂A?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with the 5-HT₂A crystal structure (PDB: 6WGT). Bromine’s hydrophobic interaction with Phe340 and hydrogen bonding to Ser159 are critical for agonist activity .

- MD simulations (GROMACS) : Analyze binding stability over 100 ns; RMSD <2.0 Å indicates stable ligand-receptor complexes .

Q. How can researchers resolve contradictions in reported psychoactivity vs. non-activity among structural analogs?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare in vitro EC₅₀ values (e.g., 25B-NBOMe: EC₅₀ = 0.8 nM vs. 34H-NBBr: EC₅₀ >10,000 nM) to identify critical substituents (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) .

- Behavioral assays : Use rodent head-twitch response (HTR) models; inactive analogs show <10% HTR frequency vs. active compounds .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.